Benzyl thiophen-2-ylcarbamate

Synthetic chemistry Protecting-group strategy Stability screening

Unprotected 2-aminothiophene degrades rapidly via oxidation and polymerization, compromising synthetic reproducibility and biological assay reliability. Benzyl thiophen-2-ylcarbamate solves this as a bench-stable, Cbz-protected surrogate that liberates the free amine orthogonally under neutral hydrogenolysis (H₂, Pd/C), fully compatible with acid-labile protecting groups. • Pf ATCase IC₅₀ = 286 nM; validated starting point for antimalarial SAR. • Continuous-flow Curtius protocol published, enabling safe, scalable multi-gram synthesis without accumulated azide hazards. • 95-98% purity; supplied as a research-use-only intermediate with global logistics support.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
Cat. No. B15331726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl thiophen-2-ylcarbamate
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=CS2
InChIInChI=1S/C12H11NO2S/c14-12(13-11-7-4-8-16-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
InChIKeyGZZHLJMVBXKNPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Thiophen-2-ylcarbamate: Identity, Specifications & Sourcing


Benzyl thiophen-2-ylcarbamate (CAS 64307-10-4; molecular formula C₁₂H₁₁NO₂S; molecular weight 233.29 g/mol) is an aromatic carbamate derivative in which a benzyloxycarbonyl (Cbz) protecting group is appended to the nitrogen of 2-aminothiophene . The compound belongs to the thiophene-2-ylcarbamate class, a scaffold explored in medicinal chemistry and agrochemical research for its potential enzyme-inhibitory and antiproliferative properties . It is supplied as a research-use-only intermediate, typically at purities of 95–98%, with procurement options from multiple specialty chemical vendors . Its primary utility lies in serving as a stable, storable surrogate for the oxidation-prone 2-aminothiophene moiety, enabling safe incorporation of the thiophene bioisostere into more complex synthetic sequences .

1
Procurement Format Stable crystalline solid; storable at ambient conditions without inert atmosphere
2
Synthetic Role Orthogonal Cbz-protected 2-aminothiophene surrogate for acid-sensitive multi-step sequences
3
Research Context Supports antimalarial enzyme inhibition and antiproliferative cell-model endpoint review

Benzyl Thiophen-2-ylcarbamate: Generic Substitution Risks


Substituting benzyl thiophen-2-ylcarbamate with a close-in-class analog—such as tert-butyl thiophen-2-ylcarbamate, benzyl benzo[b]thiophen-2-ylcarbamate, or unprotected 2-aminothiophene—introduces risks that extend beyond mere potency differences. The Cbz group in the target compound provides a unique combination of orthogonal protecting-group chemistry (stable to base and mild acid, cleaved quantitatively by catalytic hydrogenolysis) that is absent in tert-butyl carbamates . Furthermore, the monocyclic thiophene core confers a distinct electronic and steric profile compared to the benzothiophene analog, altering both the hydrogen-bonding capacity of the carbamate NH and the metabolic vulnerability of the heterocycle. Most critically, unprotected 2-aminothiophene undergoes rapid oxidative degradation and spontaneous polymerization at ambient conditions, making it unsuitable for reproducible biological assay or multi-step synthesis . These structural differences translate into measurable divergences in stability, synthetic tractability, and biological readout—each of which is quantified below.

Protecting-group orthogonality mismatch
tert-Butyl carbamate analogs require strong acid for deprotection, which may protonate and degrade the thiophene ring in acid-sensitive sequences.
Electronic and steric profile divergence
Benzothiophene analogs alter hydrogen-bonding capacity and lipophilicity, which may shift permeability and solubility profiles in biological assays.
Bench stability gap
Unprotected 2-aminothiophene undergoes rapid oxidative degradation and polymerization at ambient conditions, limiting reproducible synthetic and assay use.

Benzyl Thiophen-2-ylcarbamate: Differentiation Evidence


Oxidative Stability: Cbz vs Free Amine

Free 2-aminothiophene is documented to undergo rapid air oxidation and spontaneous polymerization under ambient laboratory conditions, rendering it impractical for reproducible multi-step synthesis or long-term storage . In contrast, benzyl thiophen-2-ylcarbamate, by masking the electron-donating amine as a carbamate, neutralizes the electron-rich character of the thiophene ring that drives oxidative degradation. The compound is supplied and stored as a stable crystalline solid at room temperature with no special atmospheric handling requirements . This stability differential is rooted in the electronic deactivation of the thiophene π-system by the carbamate carbonyl, which raises the oxidation potential of the heterocycle. While a direct redox-potential comparison for this specific compound pair has not been published, the class-level inference is supported by the well-established autoxidation chemistry of electron-rich aminoheterocycles and the protective effect of N-acylation .

Oxidative Stability: Cbz vs Free Amine
Class-level inference
Target: stable crystalline solid
Free amine: rapid oxidation, polymerization
Qualitative transformation to bench-stable form
Eliminates inert-atmosphere handling requirement
No quantitative half-life data available
Synthetic chemistry Protecting-group strategy Stability screening

Orthogonal Deprotection: Cbz vs Boc

The Cbz (benzyloxycarbonyl) group in benzyl thiophen-2-ylcarbamate offers distinct deprotection orthogonality compared to the Boc (tert-butoxycarbonyl) group found in tert-butyl thiophen-2-ylcarbamate. The Cbz group is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral, mild conditions that leave acid-labile and base-labile protecting groups intact . In contrast, Boc deprotection requires strong acid (TFA or HCl), which can protonate and activate the thiophene ring toward electrophilic degradation. This difference has been explicitly characterized for the analogous benzyl carbamate/tert-butyl carbamate pair in peptide chemistry, where hydrogenolytic Cbz removal is fully orthogonal to Boc chemistry . While no published head-to-head stability study exists for these two specific thiophene carbamates under identical synthetic sequences, the well-precedented orthogonal reactivity of the Cbz versus Boc groups allows procurement of benzyl thiophen-2-ylcarbamate as the preferred intermediate when acid-sensitive functionality is present elsewhere in the target molecule.

Orthogonal Deprotection: Cbz vs Boc
Class-level inference
Cbz: H₂/Pd-C, neutral conditions
Boc: 25–50% TFA or 4 M HCl
Fully orthogonal deprotection logic
Enables acid-sensitive intermediate compatibility
Well-precedented in peptide chemistry
Medicinal chemistry Protecting-group orthogonality Multi-step synthesis

Continuous-Flow vs Batch Synthesis Accessibility

Benzyl thiophen-2-ylcarbamate can be synthesized via a continuous-flow Curtius rearrangement using trimethylsilyl azide, pyridine, and benzyl alcohol in DMF at 110 °C, as demonstrated by Ishikawa et al. in the context of oseltamivir synthesis . In this microflow protocol, the hazardous 2-thiophenecarbonyl azide intermediate is generated and consumed in situ within seconds, eliminating the accumulation of the explosive acyl azide that plagues batch processes . The continuous-flow method enables safe scale-up to multi-gram quantities with precise thermal control. In contrast, many analogous aryl carbamates—particularly those lacking a benzyl ester component—are typically prepared via batch Curtius or chloroformate methods that require careful management of exothermic events and azide accumulation. The published microflow protocol for this specific compound provides a directly transferable, safety-validated synthetic route that is not available for the corresponding benzothiophene analog, which lacks a documented flow synthesis.

Continuous-Flow Synthesis Access
Cross-study comparable
Published microflow Curtius protocol
TMSA, pyridine, DMF, 20–110 °C
Validated safe scale-up route available
Eliminates hazardous azide accumulation
Process chemistry Flow chemistry Safety-engineered synthesis

Pf ATCase Inhibition

Benzyl thiophen-2-ylcarbamate has been reported to inhibit aspartate transcarbamoylase (ATCase) from Plasmodium falciparum with an IC₅₀ of 286 nM . ATCase catalyzes the first committed step of de novo pyrimidine biosynthesis, a pathway essential for parasite replication. For context, the classical ATCase inhibitor PALA (N-phosphonacetyl-L-aspartate) exhibits a triphasic inhibition profile with residual enzyme activity persisting above 10 µM, whereas nanomolar allosteric ATCase inhibitors described in recent literature achieve IC₅₀ values in the 30–120 nM range . The 286 nM value places benzyl thiophen-2-ylcarbamate within the sub-micromolar potency range for this target, though it is approximately 3- to 10-fold less potent than the most optimized allosteric ATCase inhibitors. No head-to-head comparison with a defined structural analog on the same enzyme preparation is available; the IC₅₀ value should therefore be interpreted as a single-point activity indicator rather than a rank-ordered selectivity metric.

Pf ATCase Inhibition
Supporting evidence
IC₅₀ = 286 nM
Plasmodium falciparum ATCase
Supports antimalarial enzyme inhibition assay context
Single-point activity indicator; conditions not disclosed
Antimalarial drug discovery Aspartate transcarbamoylase Enzyme inhibition

HeLa and A549 Antiproliferative Activity

In cell-based antiproliferative assays, benzyl thiophen-2-ylcarbamate exhibited IC₅₀ values of 12 µM against HeLa (cervical adenocarcinoma) cells and 15 µM against A549 (lung carcinoma) cells . These values indicate moderate cytotoxicity, placing the compound in the typical hit range for fragment-based or diversity-library screening. The ~1.25-fold selectivity for HeLa over A549 is modest and does not, by itself, establish a therapeutic window. No matched-pair comparison with a direct structural analog (e.g., benzyl benzo[b]thiophen-2-ylcarbamate or a ring-opened carbamate control) has been published under identical assay conditions. Consequently, the observed antiproliferative activity cannot be confidently attributed to a specific molecular target or to the thiophene-carbamate pharmacophore alone; off-target cytotoxicity from the carbamate electrophile or the benzyl group cannot be excluded. Procurement for cytotoxicity screening should include appropriate inactive-analog controls to deconvolute scaffold-specific effects.

Antiproliferative Activity
Supporting evidence
HeLa IC₅₀ = 12 µM, A549 IC₅₀ = 15 µM
Cell-model endpoint review
Supports cytotoxicity endpoint review; requires inactive-analog controls
No head-to-head comparator data available
Cancer cell biology Cytotoxicity screening Phenotypic drug discovery

Physicochemical Profile vs Structural Analogs

Comparison of predicted physicochemical properties reveals meaningful differences that influence formulation and assay compatibility. Benzyl thiophen-2-ylcarbamate has a computed XLogP3 of 3.0 and a topological polar surface area (TPSA) of 66.6 Ų . The tert-butyl analog (CAS 56267-50-6) is predicted to have a lower XLogP (~2.3) due to the smaller, more polarizable tert-butyl group, while the benzothiophene analog (CAS 1820614-60-5) is predicted to have a higher XLogP (~3.8) and a TPSA of approximately 55 Ų due to the additional fused benzene ring. The TPSA of benzyl thiophen-2-ylcarbamate (66.6 Ų) approaches the commonly cited threshold of 70 Ų for moderate passive membrane permeability, whereas the benzothiophene analog falls well below this threshold, predicting higher membrane penetration but potentially lower aqueous solubility. These computed differences, while not experimental, guide solvent selection for biological assays and inform the choice of analog for permeability-limited versus solubility-limited screening campaigns.

Physicochemical Profile vs Analogs
Class-level inference
Target: XLogP3 = 3.0, TPSA = 66.6 Ų
Benzothiophene analog: XLogP3 ≈ 3.8, TPSA ≈ 55 Ų
ΔTPSA = +13 Ų vs benzothiophene analog
Balanced lipophilicity for solubility-permeability screening
Predicted values; experimental logP not available
Physicochemical profiling Drug-likeness Permeability prediction

Benzyl Thiophen-2-ylcarbamate: Application Scenarios


Acid-Sensitive Multi-Step Synthesis

When a synthetic sequence contains acid-labile protecting groups (e.g., silyl ethers, trityl amines, or acetals) that preclude the use of TFA-mediated Boc deprotection, benzyl thiophen-2-ylcarbamate is the preferred 2-aminothiophene surrogate. The Cbz group is removed by neutral hydrogenolysis (H₂, Pd/C), leaving acid-sensitive functionality intact . This orthogonality, well-established in carbamate protecting-group chemistry, eliminates the need to redesign the synthetic route around acid-stable intermediates, reducing step count and improving overall yield in convergent syntheses.

Antimalarial Drug Discovery: Pf Pyrimidine Biosynthesis

The reported 286 nM IC₅₀ against Pf ATCase positions benzyl thiophen-2-ylcarbamate as a tractable starting point for structure–activity relationship (SAR) exploration in antimalarial lead optimization . The compound's sub-micromolar enzyme potency, combined with its modular synthetic accessibility via continuous-flow Curtius rearrangement, enables rapid analog generation around the benzyl, carbamate, and thiophene vectors. Researchers can procure the parent compound as an SAR reference standard and systematically vary each substructure to map the pharmacophoric requirements for ATCase inhibition.

Antiproliferative Screening with Electrophilicity Control

The moderate cytotoxicity observed in HeLa (IC₅₀ = 12 µM) and A549 (IC₅₀ = 15 µM) cells supports the use of benzyl thiophen-2-ylcarbamate as a phenotypic screening hit. To deconvolute whether the antiproliferative effect arises from the thiophene-carbamate pharmacophore or from non-specific carbamate electrophilicity, procurement should include a matched control compound in which the thiophene ring is replaced by a saturated or electron-withdrawing heterocycle. This paired procurement strategy enables robust SAR interpretation and reduces the risk of pursuing false-positive hits.

Continuous-Flow Scale-Up Synthesis

For research groups or CROs requiring multi-gram quantities of benzyl thiophen-2-ylcarbamate, the published continuous-flow protocol provides a validated, safety-optimized route that avoids the accumulation of explosive acyl azide intermediates. The microflow method, demonstrated in the synthesis of (−)-oseltamivir intermediates, is directly transferable to this compound class and enables safe scale-up under controlled thermal and residence-time conditions. This represents a distinct procurement advantage over analogs for which no flow synthesis has been published, as it reduces the regulatory and safety review burden associated with batch azide chemistry.

Application
Selection Property
Validation Focus
Acid-sensitive multi-step synthesis
Cbz deprotection orthogonality
Hydrogenolytic unmasking compatibility
Antimalarial enzyme inhibition research
Sub-micromolar Pf ATCase inhibition context
SAR expansion around thiophene carbamate scaffold
Antiproliferative cell-model studies
Moderate cytotoxicity endpoint review
Electrophilicity control and matched-pair analysis
Continuous-flow scale-up synthesis
Validated microflow protocol availability
Safety-optimized multi-gram production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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